6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains both pyrimidine and thiazole rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as 2-aminopyrimidine, with a thiazole derivative under acidic or basic conditions.
Reduction: The intermediate product is then subjected to reduction reactions to form the dihydrothiazolo ring.
Deamination: The final step involves deamination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its fully reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.
Scientific Research Applications
6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound used.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A precursor in the synthesis of the target compound.
Thiazole derivatives: Structurally related compounds with similar pharmacological properties.
Pyrimidine-based drugs: Such as imatinib and dasatinib, which are used in the treatment of leukemia.
Uniqueness
6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and thiazole rings. This structural feature contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
6-(2-aminopyrimidin-4-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c11-9-12-2-1-7(14-9)6-5-13-10-15(8(6)16)3-4-17-10/h1-2,5H,3-4H2,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJDMDXDFZMDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=NC(=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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